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Compound of Interest

Compound Name:
4-bromo-1,5-dimethyl-1H-1,2,3-

triazole

Cat. No.: B1270448 Get Quote

4-bromo-1,5-dimethyl-1H-1,2,3-triazole: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole. Due to the

limited availability of direct experimental data for this specific regioisomer, this document

leverages data from closely related analogs and predictive models to offer insights for research

and development. The 1,2,3-triazole core is a recognized pharmacophore, and the introduction

of a bromine atom at the 4-position and methyl groups at the 1- and 5-positions presents a

unique scaffold for further chemical exploration and drug design. This guide summarizes

predicted physicochemical properties, outlines a probable synthetic route with a detailed

experimental protocol, and discusses potential reactivity and biological activities based on the

extensive literature on substituted 1,2,3-triazoles.

Chemical Properties
Direct experimental data for 4-bromo-1,5-dimethyl-1H-1,2,3-triazole is scarce in peer-

reviewed literature. However, its fundamental properties can be predicted based on its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1270448?utm_src=pdf-interest
https://www.benchchem.com/product/b1270448?utm_src=pdf-body
https://www.benchchem.com/product/b1270448?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structure and comparison with its isomers. The molecular formula is C₄H₆BrN₃, and the

molecular weight is 176.01 g/mol .

Table 1: Predicted Physicochemical Properties of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole and

Related Isomers

Property
4-bromo-1,5-
dimethyl-1H-1,2,3-
triazole (Predicted)

4-bromo-1-methyl-
1H-1,2,3-triazole[1]

3-bromo-1,5-
dimethyl-1H-1,2,4-
triazole[2][3]

Molecular Formula C₄H₆BrN₃ C₃H₄BrN₃ C₄H₆BrN₃

Molecular Weight 176.0145 g/mol [4] 161.99 g/mol 176.01 g/mol

Melting Point Data not available Data not available Data not available

Boiling Point Data not available Data not available Data not available

Topological Polar

Surface Area (TPSA)
30.71 Å² 30.7 Å² 30.71 Å²

logP (Predicted) ~1.0-1.5 0.7 0.88602

Synthesis and Experimental Protocols
The synthesis of 1,5-disubstituted 1,2,3-triazoles is classically achieved through the

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-

regioisomer. This stands in contrast to the more common Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) or "click chemistry," which favors the 1,4-disubstituted product.

Proposed Synthetic Pathway
A plausible synthetic route to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole would involve the

RuAAC reaction between methylazide and 1-bromo-1-propyne. Subsequent bromination of the

resulting 1,5-dimethyl-1H-1,2,3-triazole at the 4-position would yield the final product. An

alternative, more direct approach would be the cycloaddition of an appropriate brominated

alkyne with methylazide.
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Figure 1: Proposed synthetic routes to 4-bromo-1,5-dimethyl-1H-1,2,3-triazole.

General Experimental Protocol for Ruthenium-Catalyzed
Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline for the synthesis of 1,5-disubstituted 1,2,3-triazoles and

would require optimization for the specific synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-
triazole.

Materials:

Azide precursor (e.g., methylazide)

Alkyne precursor (e.g., a suitable brominated propyne derivative)

Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)
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Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-

5 mol%) in the anhydrous solvent.

Add the alkyne (1.0 equivalent) to the solution and stir for 5-10 minutes.

Add the azide (1.0-1.2 equivalents) to the reaction mixture.

Heat the reaction to the appropriate temperature (typically ranging from room temperature to

100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexanes/ethyl acetate).

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Figure 2: General experimental workflow for RuAAC synthesis.

Reactivity and Potential Applications
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The chemical reactivity of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole is expected to be dictated

by the bromo-substituent at the 4-position of the triazole ring. This position is susceptible to

various transformations, making the compound a versatile building block in organic synthesis.

Cross-Coupling Reactions
The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling

reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino

functionalities, enabling the synthesis of diverse libraries of 1,2,3-triazole derivatives for

biological screening.

Lithiation and Subsequent Electrophilic Quench
Halogen-lithium exchange at the 4-position can be achieved using organolithium reagents at

low temperatures. The resulting lithiated triazole can then be quenched with various

electrophiles to introduce different functional groups.
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Figure 3: Key reactivity pathways of 4-bromo-1,2,3-triazoles.

Potential Biological Activity
The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous biologically

active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological

activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]

The specific substitution pattern of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole suggests several

avenues for its potential biological relevance. The presence of the bromine atom allows for its

use as a versatile synthetic handle to generate a library of compounds for screening.
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The 1,2,3-triazole ring is known to act as a bioisostere for other functional groups, such as

amides and esters, and can participate in hydrogen bonding and dipole-dipole interactions with

biological targets. The dimethyl substitution pattern may influence the compound's lipophilicity

and metabolic stability, which are crucial parameters in drug development.

Given the wide range of activities reported for substituted 1,2,3-triazoles, 4-bromo-1,5-
dimethyl-1H-1,2,3-triazole and its derivatives could be promising candidates for screening in

various therapeutic areas, particularly in oncology and infectious diseases.

Conclusion
While direct experimental data on 4-bromo-1,5-dimethyl-1H-1,2,3-triazole remains limited,

this technical guide provides a foundational understanding of its predicted properties, a

plausible synthetic strategy, and its potential as a versatile building block in medicinal

chemistry. The strategic placement of the bromo-substituent opens up a wealth of possibilities

for chemical diversification through modern cross-coupling methodologies. Further research

into the synthesis and biological evaluation of this compound and its derivatives is warranted to

fully explore its therapeutic potential. Researchers are encouraged to use the general protocols

and theoretical data presented herein as a starting point for their investigations into this

promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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